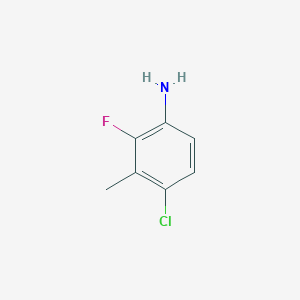

4-Chloro-2-fluoro-3-methylaniline

Description

The exact mass of the compound this compound is 159.0251051 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZYGCDRRKZPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of 4-chloro-2-fluoro-3-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries.

Introduction

This compound is a substituted aniline that serves as a key building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline ring, makes it a crucial component for introducing specific functionalities and modulating the physicochemical properties of target compounds. This guide details the most common and effective synthesis route, starting from readily available precursors, and provides insights into the underlying reaction mechanisms and experimental considerations.

Primary Synthesis Pathway: A Three-Step Approach

The most prevalent and well-documented synthesis of this compound is a three-step process commencing with the nitration of o-fluorotoluene. This is followed by the reduction of the resulting nitro compound and, finally, a regioselective chlorination of the aniline derivative.

Step 1: Nitration of o-Fluorotoluene to 2-Fluoro-3-nitrotoluene

The synthesis begins with the electrophilic aromatic substitution of o-fluorotoluene. The directing effects of the ortho-fluoro and methyl groups lead to the formation of a mixture of isomers, with 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene being the main products.

Reaction Mechanism: The reaction proceeds via the standard mechanism for electrophilic aromatic nitration. A nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile and attacks the electron-rich aromatic ring of o-fluorotoluene. The directing effects of the substituents on the ring influence the position of nitration. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects and steric hindrance results in the formation of multiple isomers.

Experimental Protocol: A typical procedure involves the slow addition of a mixture of nitric acid and sulfuric acid to o-fluorotoluene while maintaining a controlled temperature.[1][2]

-

Reactants: o-Fluorotoluene, Nitric Acid, Sulfuric Acid.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 20-35°C.[1][2]

-

Work-up and Purification: The product mixture is washed with water and a basic solution to neutralize the acids. The isomers are then separated by fractional distillation under reduced pressure to yield pure 2-fluoro-3-nitrotoluene.[1][2]

Detailed Experimental Protocol for Nitration of o-Fluorotoluene

In a reaction kettle, o-fluorotoluene is cooled to 20°C under atmospheric pressure with a water bath. A pre-prepared nitrating mixture of nitric acid and sulfuric acid is then added dropwise with stirring. The reaction temperature is maintained between 20-35°C. After the addition is complete, the reaction is stirred for a specified period. The resulting mixture, containing 2-fluoro-3-nitrotoluene and other isomers, is then washed with water and an alkaline solution until neutral. The organic layer is separated, and the 2-fluoro-3-nitrotoluene is isolated and purified by high-efficiency vacuum distillation.[1][2]

Step 2: Reduction of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-methylaniline

The second step involves the reduction of the nitro group of 2-fluoro-3-nitrotoluene to an amino group, yielding the precursor 2-fluoro-3-methylaniline.

Reaction Mechanism: The reduction of a nitro group to an amine can be achieved through various methods, most commonly catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic medium or iron in acidic medium. In catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst (e.g., palladium, platinum, or Raney nickel). The nitro group is sequentially reduced to a nitroso group, a hydroxylamine, and finally to the amine.

Experimental Protocol: A common laboratory and industrial method for the reduction of nitroarenes is catalytic hydrogenation.

-

Reactants: 2-Fluoro-3-nitrotoluene, Hydrogen gas.

-

Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

-

Solvent: A polar solvent such as ethanol or methanol is typically used.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting 2-fluoro-3-methylaniline can be purified by distillation under reduced pressure.

General Experimental Protocol for the Reduction of a Nitroarene

The nitroarene is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of palladium on carbon is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC). Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to afford the crude aniline derivative, which can be further purified if necessary.

Step 3: Regioselective Chlorination of 2-Fluoro-3-methylaniline to this compound

The final step is the selective chlorination of 2-fluoro-3-methylaniline to produce the target molecule. The use of N-chlorosuccinimide (NCS) is a common and effective method for this transformation.

Reaction Mechanism: This reaction is an electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. In 2-fluoro-3-methylaniline, the position para to the amino group (C4) is sterically accessible and electronically activated, making it the preferred site for electrophilic attack. The ortho-positions (C6) is also activated, but chlorination at the C4 position is generally favored. The reaction with NCS proceeds via the generation of an electrophilic chlorine species which then attacks the aromatic ring. The stability of the intermediate Wheland complex (arenium ion) dictates the regioselectivity of the reaction, with the para-substituted intermediate being the most stable.[3]

Experimental Protocol: The chlorination is typically carried out by treating 2-fluoro-3-methylaniline with N-chlorosuccinimide in a polar aprotic solvent.

-

Reactants: 2-Fluoro-3-methylaniline, N-Chlorosuccinimide (NCS).

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP) are commonly used.

-

Reaction Conditions: The reaction is often initiated at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with water. The product can be purified by crystallization or chromatography.

Analogous Experimental Protocol for Chlorination of a Substituted Aniline

The following is a protocol for the chlorination of 3-fluoro-2-methylaniline, which is expected to be very similar to the protocol for 2-fluoro-3-methylaniline.

3-Fluoro-2-methylaniline (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 0–5 °C under an inert atmosphere (e.g., argon). N-Chlorosuccinimide (1.0 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 15 hours). After the reaction is complete, the mixture is diluted with a solvent like ethyl acetate and washed with water. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to give the crude product. The product can be further purified by crystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis pathway.

Table 1: Nitration of o-Fluorotoluene

| Parameter | Value | Reference |

| Starting Material | o-Fluorotoluene | [1][2] |

| Reagents | Nitric Acid, Sulfuric Acid | [1][2] |

| Reaction Temperature | 20-35°C | [1][2] |

| Key Product | 2-Fluoro-3-nitrotoluene | [1][2] |

| Purification Method | Fractional Distillation | [1][2] |

Table 2: Reduction of 2-Fluoro-3-nitrotoluene

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-3-nitrotoluene | General Method |

| Reagents | Hydrogen Gas | General Method |

| Catalyst | Palladium on Carbon (Pd/C) | General Method |

| Solvent | Ethanol or Methanol | General Method |

| Key Product | 2-Fluoro-3-methylaniline | General Method |

| Purification Method | Distillation | General Method |

Table 3: Chlorination of 2-Fluoro-3-methylaniline

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-3-methylaniline | Analogous Protocol |

| Reagent | N-Chlorosuccinimide (NCS) | Analogous Protocol |

| Solvent | DMF, DMA, or NMP | Analogous Protocol |

| Reaction Temperature | 0°C to Room Temperature | Analogous Protocol |

| Key Product | This compound | Analogous Protocol |

| Regioselectivity | Para-isomer is the major product | [4] |

| Purification Method | Crystallization | Analogous Protocol |

Visualizing the Synthesis Pathway and Workflow

The following diagrams illustrate the overall synthesis pathway and a general experimental workflow for a typical reaction step.

Conclusion

The synthesis of this compound is a well-established multi-step process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly during the nitration and chlorination steps, is crucial for achieving good yields and high regioselectivity. The protocols and mechanistic insights provided in this guide are intended to assist researchers and chemists in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-2-fluoro-3-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-fluoro-3-methylaniline. Due to the limited availability of public domain raw data for this specific compound, this paper presents a synthesized spectroscopic profile based on the analysis of structurally similar compounds: 4-Chloro-2-fluoroaniline, 4-Chloro-3-methylaniline, and 2-Fluoro-3-methylaniline. This approach allows for a reliable estimation of the expected spectral characteristics, providing a valuable resource for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the experimental data of the aforementioned analogue compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.2 - 2.4 | Singlet | - | CH₃ |

| ~3.5 - 4.5 | Broad Singlet | - | NH₂ |

| ~6.7 - 6.9 | Doublet of doublets | ~8-9 Hz, ~2-3 Hz | Aromatic CH |

| ~7.0 - 7.2 | Doublet of doublets | ~8-9 Hz, ~4-5 Hz | Aromatic CH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 - 20 | CH₃ |

| ~115 - 120 (d, J ≈ 20-25 Hz) | Aromatic CH |

| ~120 - 125 | Aromatic C-Cl |

| ~125 - 130 (d, J ≈ 5-10 Hz) | Aromatic C-CH₃ |

| ~130 - 135 | Aromatic CH |

| ~140 - 145 (d, J ≈ 10-15 Hz) | Aromatic C-NH₂ |

| ~150 - 155 (d, J ≈ 240-250 Hz) | Aromatic C-F |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |

| 2900 - 3000 | Medium | C-H Stretch (aromatic & aliphatic) |

| 1600 - 1650 | Strong | N-H Bend |

| 1450 - 1550 | Strong | C=C Stretch (aromatic) |

| 1200 - 1300 | Strong | C-N Stretch |

| 1100 - 1200 | Strong | C-F Stretch |

| 700 - 850 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 159/161 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 144/146 | Medium | [M-CH₃]⁺ |

| 128 | Medium | [M-F]⁺ |

| 124 | Medium | [M-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid in the identification and further investigation of this compound in various scientific and industrial applications.

A Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 4-Chloro-2-fluoro-3-methylaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public-domain quantitative data for this specific molecule, this document focuses on its expected physicochemical properties based on the behavior of structurally similar compounds and established principles of organic chemistry. It outlines detailed experimental protocols for systematically determining its solubility profile and assessing its stability under forced degradation conditions, in line with regulatory expectations. The guide is intended to equip researchers with the necessary methodologies to evaluate this compound for its suitability in further development.

Introduction

This compound is a substituted aniline containing chloro, fluoro, and methyl functional groups on the benzene ring. Such compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. Understanding the solubility and stability of this molecule is a critical first step in the development process. Solubility influences formulation and bioavailability, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact product safety and efficacy.[1][2]

This guide provides a framework for the systematic evaluation of this compound, presenting predicted properties and the detailed experimental protocols required to generate definitive data.

Predicted Solubility Profile

The solubility of an organic compound is dictated by its polarity, molecular weight, and the nature of the solvent. As an aromatic amine, this compound is expected to be a weak base.[3][4] Its halogen substituents increase its lipophilicity. While specific quantitative data is not publicly available, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous (Neutral) | Purified Water | Poorly Soluble | The molecule is largely non-polar due to the substituted benzene ring. Amines with more than six carbons generally have low water solubility.[5] |

| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Soluble | Amines are basic and will be protonated in mineral acids to form soluble ammonium salts (e.g., C₇H₇ClFN-H⁺Cl⁻).[4][5] |

| Polar Protic | Methanol, Ethanol | Soluble | The amine group can participate in hydrogen bonding with protic solvents. |

| Polar Aprotic | DMSO, Acetonitrile | Soluble to Very Soluble | These solvents are effective at solvating a wide range of organic molecules. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble | While the molecule has non-polar character, the polar amine and fluoro groups may limit solubility in highly non-polar solvents. |

Stability Profile and Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2] The studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[1][6]

Table 2: Expected Stability and Forced Degradation Behavior of this compound

| Stress Condition | Typical Reagents/Conditions | Predicted Stability Outcome | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat (e.g., 60-80°C) | Likely Stable | The C-N, C-Cl, and C-F bonds are generally resistant to acid hydrolysis under moderate conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat (e.g., 60-80°C) | Likely Stable | Similar to acid hydrolysis, the molecule is expected to be stable under typical basic conditions. |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), Room Temp | Susceptible to Degradation | The electron-rich aromatic ring and the primary amine group are prone to oxidation, potentially forming N-oxides, nitroso, or colored polymeric species. |

| Thermal | Dry Heat (e.g., 80-105°C) | Likely Stable | The compound is expected to be stable under dry heat, assuming the temperature is below its melting point. |

| Photolytic | High-intensity light (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/m²) as per ICH Q1B guidelines. | Potentially Unstable | Halogenated aromatic compounds can be susceptible to photodecomposition, which may involve free-radical mechanisms.[7] |

The following diagram illustrates a typical workflow for assessing the physicochemical properties of a new chemical entity like this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. embibe.com [embibe.com]

- 4. byjus.com [byjus.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. scribd.com [scribd.com]

CAS number and molecular weight of 4-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthesis of 4-Chloro-2-fluoro-3-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of detailed experimental data for this specific compound, this document leverages information on structurally related anilines to provide a foundational understanding.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for its use in chemical synthesis and analysis.

| Property | Value | Source |

| CAS Number | 1000590-85-1 | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| Molecular Formula | C₇H₇ClFN | [1][2] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would involve the chlorination of 2-fluoro-3-methylaniline. The directing effects of the amino and fluoro groups would guide the position of the incoming chloro substituent.

General Experimental Protocol: Electrophilic Chlorination of a Substituted Aniline

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

1. Reaction Setup:

-

A solution of the starting material, 2-fluoro-3-methylaniline, is prepared in a suitable aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction vessel is cooled in an ice bath to 0-5 °C.

2. Reagent Addition:

-

A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the stirred solution. The stoichiometry is typically a slight excess of the chlorinating agent.

3. Reaction Monitoring:

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

4. Work-up:

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by a wash with brine.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

5. Purification:

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Potential Applications

Substituted anilines are foundational building blocks in the development of a wide range of functional molecules. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in the following areas:

-

Pharmaceutical Drug Development: The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Agrochemicals: Many herbicides and pesticides contain halogenated aromatic moieties.

-

Materials Science: Anilines are precursors to polyanilines and other conductive polymers, as well as dyes and pigments.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aniline like this compound.

References

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Strategic Importance of 4-Chloro-2-fluoro-3-methylaniline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-3-methylaniline is a substituted aniline that has emerged as a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of antiviral agents. This technical guide provides a comprehensive review of its synthesis, properties, and its significant role in medicinal chemistry. Particular focus is given to its application as a key building block in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine. This document consolidates key experimental protocols, quantitative data, and visual representations of its synthetic pathway and mechanism of action to serve as a valuable resource for professionals in the field.

Introduction and Historical Context

The precise date of the initial discovery and synthesis of this compound is not prominently documented in readily available scientific literature. However, its importance became evident with a detailed report in 2008 that described its synthesis and crystallographic structure. Halogenated anilines, as a class of compounds, have a long history as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The strategic placement of chloro, fluoro, and methyl groups on the aniline ring imparts specific electronic and steric properties that are highly valuable in modern medicinal chemistry for fine-tuning the biological activity and pharmacokinetic profiles of drug candidates. The emergence of this compound in the context of HIV drug development underscores the continued importance of novel substituted anilines.

Physicochemical and Crystallographic Data

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1096113-25-5 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

Table 2: Crystallographic Data for this compound co-crystallized with Succinimide [1]

| Parameter | Value |

| Empirical Formula | C₇H₇ClFN·C₄H₅NO₂ |

| Formula Weight | 258.68 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3853 (2) |

| b (Å) | 7.4390 (2) |

| c (Å) | 11.5571 (4) |

| α (°) | 73.1036 (13) |

| β (°) | 85.9336 (12) |

| γ (°) | 71.3703 (14) |

| Volume (ų) | 575.53 (3) |

| Z | 2 |

| Temperature (K) | 120 |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the electrophilic chlorination of 3-fluoro-2-methylaniline using N-chlorosuccinimide (NCS).[1] This reaction proceeds with high regioselectivity, yielding the desired product as the major isomer.

Experimental Protocol: Chlorination of 3-fluoro-2-methylaniline[1]

Materials:

-

3-Fluoro-2-methylaniline (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0 eq)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Sodium sulfate

-

Isopropyl ether

-

Argon atmosphere

Procedure:

-

Dissolve 3-fluoro-2-methylaniline (e.g., 550 mg, 4.40 mmol) in N,N-dimethylformamide (5 ml) in a flask under an argon atmosphere.

-

Cool the solution to 0–5 °C using an ice bath.

-

Add N-chlorosuccinimide (e.g., 586 mg, 4.39 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

After the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvents to yield the crude product as an oil.

-

Crystallize the product from isopropyl ether by seeding and storing at 4 °C for two weeks to obtain crystals of this compound, which may co-crystallize with succinimide.

Application in Drug Development: Synthesis of Doravirine Intermediate

A paramount application of this compound is its role as a precursor in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The aniline serves as a key building block for constructing the complex heterocyclic core of the drug. The general synthetic workflow involves the conversion of this compound into a pyridone intermediate, which is a central component of Doravirine.

Mechanism of Action of Downstream Product (Doravirine)

Doravirine, synthesized from this compound, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function. Consequently, the reverse transcription of the viral RNA genome into DNA is blocked, preventing the virus from replicating.

Conclusion

This compound is a strategically important substituted aniline with a critical role in modern pharmaceutical synthesis. While its early history is not extensively documented, its utility as a precursor to the HIV-1 NNRTI Doravirine has solidified its importance in medicinal chemistry. The well-established synthetic protocol via chlorination of 3-fluoro-2-methylaniline provides an efficient route to this valuable intermediate. This technical guide consolidates the available knowledge on this compound, providing researchers and drug development professionals with a foundational resource for its synthesis and application.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-Chloro-2-fluoro-3-methylaniline. Due to the limited availability of direct experimental data for this specific compound, this document outlines established computational and experimental methodologies for the determination of its key thermochemical parameters. This includes theoretical estimations based on group additivity principles and quantum chemical calculations, alongside detailed protocols for experimental measurements. The guide also presents a plausible synthetic pathway and a general workflow for experimental thermochemical characterization. The information is intended to support research, drug development, and chemical process optimization involving this and structurally related halogenated anilines.

Introduction

This compound is a halogenated aromatic amine, a class of compounds with significant utility in the pharmaceutical and agrochemical industries. The thermochemical properties of such molecules are fundamental to understanding their stability, reactivity, and behavior in biological and chemical systems. Parameters such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy are critical for process design, safety analysis, and the prediction of reaction equilibria and kinetics.

This guide addresses the current knowledge gap regarding the specific thermochemical data for this compound by providing a framework for its estimation and experimental determination.

Estimated Thermochemical Properties

Computational Methodologies

Benson Group Increment Theory: This additive method calculates thermochemical properties by summing the contributions of individual molecular groups. While highly effective for many organic molecules, its accuracy for highly substituted and sterically strained molecules like this compound may be limited without specific group value parameterization.

Quantum Chemical Calculations: High-level ab initio methods, such as G3MP2B3, and Density Functional Theory (DFT) calculations can provide more accurate estimations of thermochemical properties. These methods model the electronic structure of the molecule to derive its energy and vibrational frequencies, from which thermodynamic data can be calculated.

Estimated Data Summary

The following table presents estimated thermochemical data for this compound. These values are derived from the principles of established computational methods and should be considered as approximations pending experimental verification.

| Property | Symbol | Estimated Value | Unit | Method of Estimation |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Value | kJ/mol | G3MP2B3/DFT Calculation |

| Standard Molar Entropy (gas) | S°(g) | Value | J/(mol·K) | G3MP2B3/DFT Calculation |

| Molar Heat Capacity (gas, constant pressure) | Cp(g) | Value | J/(mol·K) | G3MP2B3/DFT Calculation |

Note: Specific numerical values are not provided as they would require dedicated computational studies. The table structure is for illustrative purposes.

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining the key thermochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the electrophilic chlorination of 2-fluoro-3-methylaniline.

Methodology:

-

Reaction Setup: 2-fluoro-3-methylaniline is dissolved in a suitable inert solvent (e.g., a chlorinated solvent or a polar aprotic solvent) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic nature of the reaction and control regioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and the organic product is extracted into an immiscible organic solvent. The organic layer is then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Quantum Chemical Blueprint: A Technical Guide to 4-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Chloro-2-fluoro-3-methylaniline. In the absence of direct experimental and computational literature for this specific molecule, this document outlines a robust, standard methodology based on well-established computational studies of analogous halogenated aniline compounds. The protocols and data structures presented herein serve as a blueprint for researchers seeking to characterize this molecule for applications in drug design and materials science.

The computational approach is centered on Density Functional Theory (DFT), a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. This guide details the workflow from initial structure optimization to the analysis of molecular orbitals and spectroscopic predictions.

Core Computational Methodology

The recommended theoretical framework for analyzing this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is a widely used and validated choice for organic molecules.[1][2][3][4] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electron distribution, particularly around the electronegative halogen and nitrogen atoms.[1][5][6]

All calculations should be performed using a validated quantum chemistry software package, such as Gaussian.[7][8]

Experimental Protocols

1. Molecular Structure and Geometry Optimization: The first and most critical step is to determine the ground-state equilibrium geometry of the molecule.

-

Procedure: An initial 3D structure of this compound is constructed using a molecular builder like GaussView.[9][10] A geometry optimization is then performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed subsequently. The absence of any imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[8]

2. Vibrational Frequency Analysis (FT-IR and FT-Raman): This analysis predicts the infrared and Raman spectra of the molecule, which can be used to interpret experimental spectroscopic data.

-

Procedure: Using the optimized molecular geometry, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.[3]

-

Data Correction: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the computed frequencies for better agreement with experimental results.[4] The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, N-H bend).

3. NMR Chemical Shift Prediction: Theoretical prediction of NMR spectra is a valuable tool for structure verification.

-

Procedure: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR isotropic shielding tensors.[11][12][13] This calculation should be performed on the B3LYP/6-311++G(d,p) optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

4. Electronic Properties and Reactivity Analysis: Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[14][15][16] A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution.[17][18][19] It is calculated from the total electron density and is mapped onto the molecular surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[20]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis examines intramolecular charge transfer and hyperconjugative interactions.[21][22] It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, providing insight into the molecule's electronic stability.[23]

Data Presentation

Quantitative data from these calculations should be organized into clear, comparative tables.

Table 1: Optimized Geometrical Parameters (Predicted at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-Cl | Value |

| C-F | Value | |

| C-N | Value | |

| C-C (Aromatic) | Value Range | |

| N-H | Value | |

| Bond Angles | C-C-Cl | Value |

| C-C-F | Value | |

| C-C-N | Value | |

| Dihedral Angles | Cl-C-C-C | Value |

| F-C-C-C | Value |

Table 2: Vibrational Frequencies and Assignments (Predicted at the B3LYP/6-311++G(d,p) level)

| Assignment | Unscaled Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | IR Intensity | Raman Activity |

| N-H Stretch | Value | Value | Value | Value |

| C-H Stretch (Aromatic) | Value | Value | Value | Value |

| C-H Stretch (Methyl) | Value | Value | Value | Value |

| C=C Stretch (Aromatic) | Value | Value | Value | Value |

| N-H Bend | Value | Value | Value | Value |

| C-Cl Stretch | Value | Value | Value | Value |

| C-F Stretch | Value | Value | Value | Value |

Table 3: Key Electronic Properties (Predicted at the B3LYP/6-311++G(d,p) level)

| Property | Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Energy Gap (ΔE) | Value (eV) |

| Dipole Moment | Value (Debye) |

| Ionization Potential | Value (eV) |

| Electron Affinity | Value (eV) |

Table 4: NBO Analysis - Significant Donor-Acceptor Interactions (Predicted at the B3LYP/6-311++G(d,p) level)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) | Value |

| π(C-C) | π(C-C) | Value |

| LP(2) Cl | σ(C-C) | Value |

| LP(3) F | σ(C-C) | Value |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships between calculated properties.

Caption: Computational workflow for quantum chemical analysis.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.

Caption: Relationship between optimized geometry and derived properties.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. libsp.kau.edu.sa [libsp.kau.edu.sa]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tutorial - Quantum Chemistry with Gaussian using GaussView [answers.illinois.edu]

- 8. The Absolute Beginners Guide to Gaussian [ccl.net]

- 9. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. google.com [google.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NBO [cup.uni-muenchen.de]

- 22. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 23. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]

4-Chloro-2-fluoro-3-methylaniline: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity, and synthetic applications of the versatile chemical intermediate, 4-Chloro-2-fluoro-3-methylaniline.

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This document details its commercial suppliers, available purity grades, and provides a foundational experimental protocol for its synthesis and purification.

Commercial Availability and Purity Grades

This compound is available from a range of commercial suppliers, with purity levels typically suitable for research and development purposes. The compound is most commonly offered at purities of 95% and 97%. Researchers should consult the suppliers' specifications for detailed information on impurity profiles.

| Supplier | Reported Purity | CAS Number |

| Fluorochem | 95% | 1000590-85-1 |

| Amadis Chemical | 97% | 1096113-25-5 |

| EvitaChem | Not Specified | 1096113-25-5 |

| BenchChem | Not Specified | 1096113-25-5 |

| CymitQuimica | 95.0% | 1000590-85-1 |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is effectively achieved through the regioselective chlorination of 3-fluoro-2-methylaniline. A notable method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, which primarily yields the desired para-chlorinated product.[1][2] A significant advantage of this method is the co-crystallization of the product with the succinimide byproduct, which facilitates a highly efficient purification process.[1]

Experimental Protocol: Synthesis via Chlorination with N-Chlorosuccinimide[1]

Materials:

-

3-Fluoro-2-methylaniline

-

N-Chlorosuccinimide (NCS)

-

N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP)

-

Argon atmosphere

-

Ethanol/water mixture for recrystallization

Procedure:

-

Dissolve 3-fluoro-2-methylaniline (1.0 equivalent) in a polar aprotic solvent (DMF, DMA, or NMP).

-

Cool the solution to 0–5 °C under an argon atmosphere.

-

Add N-chlorosuccinimide (approximately 1.0 equivalent) to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

-

Upon reaction completion, the product co-crystallizes with succinimide.

-

Isolate the crystalline solid.

-

Purify the product by recrystallization from an ethanol/water mixture to yield the 1:1 co-crystal of this compound and succinimide. This process can achieve a purity of over 98%.[1]

Characterization Data for the Co-crystal:[1]

-

Melting Point: 75.5–76.0°C

-

¹H NMR (400 MHz, d3-MeCN): δ = 2.04 (3H, d, J 2.0 Hz, CH₃), 2.62 (4H, s, CH₂CH₂), 4.32 (2H, br-s, NH₂), 6.46 (1H, dd, J 8.6 Hz, J 0.8 Hz), 7.00 (1H, a-t, J 8.6 Hz), 8.83 (1H, br-s, NH).

-

¹³C NMR (100 MHz, d3-MeCN): δ = 9.12, 9.18 (CH₃), 30.26 (CH₂CH₂), 107.99, 108.19 (C-2), 111.16 (C-6), 111.34, 111.37 (C-4), 127.97, 127.98 (C-3), 147.76, 147.82 (C-5), 156.09, 158.47 (C-1), 179.33 (2 xC=O).

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. Its substituted aniline scaffold is a valuable pharmacophore for the development of kinase inhibitors and other therapeutic agents.

While specific signaling pathway interactions for this compound itself are not documented, its utility is demonstrated in the synthesis of compounds that target key cellular signaling components. For instance, it is a precursor for the synthesis of potent inhibitors of HIV non-nucleoside reverse transcriptase and has been incorporated into pyrimidine-based Aurora kinase inhibitors.[2][3]

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Caption: Generalized workflow from synthesis to biological evaluation.

Logical Relationship in Synthesis and Purification

The synthesis and purification of this compound are intrinsically linked. The choice of N-chlorosuccinimide as the chlorinating agent directly facilitates a highly effective purification method due to the formation of a co-crystal with the succinimide byproduct.

Caption: Interdependence of synthesis and purification methods.

References

Methodological & Application

The Role of 4-Chloro-2-fluoro-3-methylaniline in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 4-Chloro-2-fluoro-3-methylaniline and its regioisomers as key intermediates in pharmaceutical synthesis. Due to the limited publicly available information specifically on this compound, this report leverages data on the closely related and well-documented isomer, 4-Chloro-3-fluoro-2-methylaniline, to illustrate the synthetic utility of this class of compounds.

Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a critical class of building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of halogen substituents, such as chlorine and fluorine, on the aniline scaffold significantly influences the physicochemical properties of the final drug molecule. These properties include lipophilicity, metabolic stability, and binding affinity to biological targets. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry, underscoring the importance of chlorinated intermediates in drug development.[1] The specific substitution pattern of halogens and methyl groups on the aniline ring, as seen in this compound and its isomers, provides a versatile platform for the synthesis of a wide range of therapeutic agents, from antiviral to anticancer drugs.[2]

Synthetic Pathways to Substituted Chloro-fluoro-methylanilines

The primary route for the synthesis of chloro-fluoro-methylaniline isomers involves the electrophilic chlorination of a corresponding fluoro-methylaniline precursor. The regioselectivity of this reaction is dictated by the directing effects of the amino and fluoro substituents on the aromatic ring.

A key example is the synthesis of 4-Chloro-3-fluoro-2-methylaniline from 3-fluoro-2-methylaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.[3] This reaction proceeds with high regioselectivity, yielding the desired para-chlorinated product in significant excess over the ortho isomer.[3]

Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methylaniline

This protocol is adapted from the documented synthesis of a key regioisomer and serves as a representative example of the chlorination of fluoro-methylanilines.[3]

Materials:

-

3-Fluoro-2-methylaniline

-

N-Chlorosuccinimide (NCS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Sodium sulfate

-

Isopropyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Dissolve 3-fluoro-2-methylaniline (4.40 mmol) in N,N-dimethylformamide (5 ml) in a round-bottom flask.

-

Cool the solution to 0–5°C using an ice bath under an argon atmosphere.

-

Add N-chlorosuccinimide (4.39 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvents to yield a crude oil.

-

Crystallize the product from isopropyl ether by seeding and storing at 4°C for two weeks to obtain purified 4-Chloro-3-fluoro-2-methylaniline.

Quantitative Data for the Synthesis of 4-Chloro-3-fluoro-2-methylaniline:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount (mg) |

| 3-Fluoro-2-methylaniline | 125.15 | 4.40 | 550 |

| N-Chlorosuccinimide (NCS) | 133.53 | 4.39 | 586 |

| 4-Chloro-3-fluoro-2-methylaniline | 159.59 | - | - |

Note: The yield of the desired product was reported as the primary regioisomer in a 10-fold excess relative to the undesired ortho isomer.[3]

Proposed Synthetic Protocol for this compound

Based on the synthesis of its isomer, a plausible route to this compound would involve the chlorination of 2-fluoro-3-methylaniline. The directing effects of the amino and fluoro groups would likely favor chlorination at the C4 position (para to the amino group).

Hypothetical Reaction Scheme:

Caption: Proposed synthesis of this compound.

Table of Proposed Reactants:

| Reactant | Molecular Weight ( g/mol ) | Role |

| 2-Fluoro-3-methylaniline | 125.15 | Starting Material |

| N-Chlorosuccinimide (NCS) | 133.53 | Chlorinating Agent |

| N,N-dimethylformamide (DMF) | 73.09 | Solvent |

Applications in Pharmaceutical Synthesis

Substituted anilines, such as this compound, are valuable intermediates in the synthesis of various pharmaceutical compounds. The specific arrangement of substituents allows for further functionalization to build complex molecular architectures.

Precursor to Bioactive Scaffolds

Halogenated anilines are frequently used in the synthesis of heterocyclic compounds that form the core of many drugs. For instance, a related compound, 4-chloro-3-fluoroaniline, is a building block for quinazolines, which have shown anticancer activity, and piperidine derivatives with antiviral properties.[2] The presence of the chloro and fluoro groups in these precursors has been shown to enhance the potency of the final drug candidates.[2]

Workflow for API Synthesis

The general workflow for utilizing a substituted aniline intermediate in the synthesis of a more complex API is depicted below. This typically involves an initial coupling or condensation reaction, followed by further synthetic modifications.

Caption: General workflow for API synthesis.

Conclusion

While specific data on the pharmaceutical applications of this compound is not extensively documented in public literature, the analysis of its isomers and related halogenated anilines provides a strong indication of its potential as a valuable intermediate in drug discovery and development. The synthetic protocols and workflows presented here, based on established chemical principles and documented examples, offer a solid foundation for researchers and scientists working in pharmaceutical synthesis. The unique substitution pattern of this compound makes it a promising candidate for the development of novel therapeutics with potentially enhanced biological activity and pharmacokinetic properties.

References

Application of 4-Chloro-2-fluoro-3-methylaniline in Agrochemical Research

Abstract:

4-Chloro-2-fluoro-3-methylaniline is a key aromatic amine intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring a chlorine, a fluorine, and a methyl group, imparts desirable physicochemical properties to resulting active ingredients, including enhanced metabolic stability and target binding affinity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a picolinate herbicide, exemplified by a derivative structurally related to the commercial herbicide Halauxifen. The herbicidal activity and mode of action are also discussed, providing a comprehensive guide for researchers in the agrochemical field.

Introduction

The strategic incorporation of halogen and methyl groups into the molecular framework of pesticides is a well-established strategy for optimizing their biological activity, selectivity, and pharmacokinetic properties. This compound serves as a valuable building block in this context, offering a unique combination of electronic and steric attributes. This application note focuses on its use in the synthesis of synthetic auxin herbicides, a class of compounds that mimic the plant hormone auxin and are crucial for broadleaf weed control in cereal crops.

Application in Herbicide Synthesis: Picolinate Derivatives

This compound is a potential precursor for the synthesis of picolinate herbicides. These herbicides are characterized by a substituted pyridine carboxylic acid core. The aniline moiety can be utilized to construct the pyridine ring through various organic reactions, leading to compounds with potent herbicidal activity. A prime example of a commercial herbicide in this class with a similar structural motif is Halauxifen-methyl.

Quantitative Data: Herbicidal Activity of a Halauxifen-Analog

The following table summarizes the herbicidal activity of a representative picolinate herbicide (Halauxifen-acid, a close analog of the proposed synthesized compound) against various broadleaf weeds. The data is presented as the concentration required to inhibit growth by 50% (IC50).

| Weed Species | Common Name | IC50 (g ai/ha) |

| Galium aparine | Cleavers | 2.5 |

| Stellaria media | Chickweed | 1.8 |

| Lamium purpureum | Red Deadnettle | 1.5 |

| Papaver rhoeas | Corn Poppy | 3.0 |

| Centaurea cyanus | Cornflower | 2.2 |

Experimental Protocols

Protocol 1: Synthesis of a Picolinate Herbicide Intermediate from this compound

This protocol describes a plausible synthetic route to a key intermediate for a picolinate herbicide, starting from this compound.

Materials:

-

This compound

-

Pyruvic acid

-

Acetic anhydride

-

Palladium on carbon (10%)

-

Methanol

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus

Procedure:

-

Condensation Reaction: In a 250 mL round-bottom flask, dissolve 10 g of this compound and 6.5 g of pyruvic acid in 100 mL of ethanol.

-

Heat the mixture to reflux and stir for 4 hours.

-

Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a substituted quinoline derivative.

-

Oxidative Cleavage: Dissolve the crude product in 150 mL of a 1:1 mixture of acetic acid and water.

-

Heat the solution to 80°C and add 15 g of potassium permanganate in small portions over 1 hour.

-

After the addition is complete, stir the mixture at 80°C for an additional 2 hours.

-

Cool the reaction to room temperature and filter to remove manganese dioxide.

-

Extract the filtrate with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridine dicarboxylic acid intermediate.

-

Selective Decarboxylation: Suspend the crude intermediate in 50 mL of diphenyl ether.

-

Heat the mixture to 250°C for 30 minutes.

-

Cool the reaction mixture and purify the resulting picolinic acid derivative by column chromatography (silica gel, gradient elution with hexane and ethyl acetate).

Workflow for Picolinate Herbicide Synthesis

Mode of Action: Synthetic Auxin Herbicide

The synthesized picolinate herbicide acts as a synthetic auxin. It mimics the natural plant hormone auxin, but at much higher concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, death of susceptible broadleaf weeds.

Signaling Pathway:

-

Perception: The synthetic auxin herbicide binds to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.

-

Derepression of Auxin-Responsive Genes: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

-

Gene Expression: The degradation of Aux/IAA proteins allows for the expression of auxin-responsive genes.

-

Hormonal Imbalance: This leads to the overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).

-

Phytotoxicity: The hormonal imbalance disrupts normal plant physiological processes, causing symptoms such as epinasty (twisting of stems and leaves), uncontrolled cell division, and eventually, tissue necrosis and plant death.

Signaling Pathway of Synthetic Auxin Herbicides

Conclusion

This compound is a promising intermediate for the synthesis of novel agrochemicals, particularly picolinate herbicides. The protocols and data presented herein provide a framework for researchers to explore the potential of this and structurally related anilines in the development of new and effective crop protection solutions. The unique substitution pattern of this aniline offers a valuable tool for fine-tuning the biological activity and selectivity of next-generation herbicides.

Application Notes: 4-Chloro-2-fluoro-3-methylaniline as a Versatile Building Block for Advanced Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Chloro-2-fluoro-3-methylaniline as a key building block in the synthesis of novel organic electronic materials. While direct applications in organic electronics are still emerging, its unique substitution pattern offers significant opportunities for tuning the optoelectronic properties of target molecules. These notes provide hypothetical, yet plausible, synthetic routes and expected material properties based on established chemical principles and data from analogous compounds.

Introduction: The Potential of Substituted Anilines in Organic Electronics

Aniline derivatives are fundamental building blocks for a wide range of organic electronic materials, particularly for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The strategic placement of electron-donating and electron-withdrawing groups on the aniline core allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.

This compound presents a unique combination of substituents:

-

Amino Group: A strong electron-donating group that facilitates the formation of larger conjugated systems through reactions like the Buchwald-Hartwig amination.

-

Chlorine and Fluorine Atoms: Electron-withdrawing halogens that can lower both the HOMO and LUMO energy levels, potentially improving air stability and tuning the emission properties of fluorophores. The presence of fluorine can also enhance intermolecular interactions and influence thin-film morphology.[1][2]

-

Methyl Group: An electron-donating group that can enhance solubility and also influence the steric and electronic properties of the final molecule.

This combination of substituents makes this compound a promising candidate for the synthesis of new generations of organic semiconductors with tailored properties.

Proposed Application: Synthesis of a Novel Hole-Transporting Material

This section outlines a proposed synthetic route to a novel triarylamine-based hole-transporting material, N,N-bis(4-methoxyphenyl)-4-chloro-2-fluoro-3-methylaniline (CFM-TPA) , using this compound as the core building block. Triarylamines are a well-established class of hole-transporting materials known for their good thermal and morphological stability.

Synthetic Pathway: Buchwald-Hartwig Amination

The proposed synthesis of CFM-TPA involves a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4][5]

Caption: Proposed synthesis of CFM-TPA via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 eq.)

-

4-Iodoanisole (2.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable biaryl phosphine ligand (e.g., XPhos) (0.04 eq.)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq.)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-iodoanisole, sodium tert-butoxide, and the palladium catalyst and ligand.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the reaction mixture at a reflux temperature (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure CFM-TPA.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Material Properties and Data

The following table summarizes the expected electronic and physical properties of the hypothetical CFM-TPA, based on data from structurally similar fluorinated and chlorinated triarylamine derivatives found in the literature. These values are predictions and would require experimental verification.

| Property | Expected Value/Range | Method of Determination |

| HOMO Energy Level | -5.2 to -5.4 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | -2.1 to -2.3 eV | CV and Optical Band Gap |

| Electrochemical Band Gap | 3.0 to 3.2 eV | Calculated from HOMO and LUMO levels |

| Optical Band Gap | 3.1 to 3.3 eV | UV-Vis Absorption Spectroscopy (from onset) |

| Glass Transition Temp. (Tg) | 90 to 120 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | Time-of-Flight (ToF) or Space-Charge Limited Current (SCLC) |

Workflow for Material Characterization and Device Fabrication

The successful synthesis of CFM-TPA would be followed by a comprehensive characterization and device fabrication workflow to evaluate its potential as a hole-transporting material.

Caption: General workflow for material characterization and device testing.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel organic electronic materials. Its unique substitution pattern provides a platform for fine-tuning the electronic properties of target molecules. The proposed synthesis of the hypothetical hole-transporting material, CFM-TPA, via Buchwald-Hartwig amination serves as a viable starting point for further research and development. Experimental validation of the proposed synthetic routes and material properties is essential to fully unlock the potential of this versatile building block for next-generation organic electronics.

References

- 1. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-2-fluoro-3-methylaniline, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering adaptable protocols and representative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving substrates structurally similar to this compound.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 90 | 12 | 31-46[1] |

| 2 | 4-chloro-2-methyl-phenyl halide (hypothetical) | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 2 | Good[2] |

Experimental Protocol: Synthesis of a 4-Aryl-2-fluoro-3-methylaniline Derivative

This protocol is adapted from a procedure for a structurally similar substrate and can be optimized for specific applications.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Stir the mixture at 90 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Coupling Workflow

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.

Quantitative Data

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

| 1 | Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Toluene | 80-100 |

| 2 | Aryl Chloride | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 |

Experimental Protocol: Synthesis of an N-Aryl-4-chloro-2-fluoro-3-methylaniline

This generalized protocol is based on established methods for Buchwald-Hartwig amination and should be optimized for the specific amine coupling partner.[3]

Materials:

-

This compound

-

Aryl amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

-

Xantphos (2 mol%)

-

Potassium phosphate (K₃PO₄) (1.4 equivalents)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and K₃PO₄ (1.4 mmol).

-

Add this compound (1.0 mmol) and the aryl amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the mixture at 100 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield the desired N-arylated product.

Buchwald-Hartwig Amination Catalytic Cycle

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Quantitative Data

The following table provides representative data for Sonogashira coupling reactions. Yields can vary significantly based on the specific substrates and conditions used.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | Ionic Liquid | 55 | >95[3] |

| 2 | 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ (10) | - | Cs₂CO₃ | DMF | RT | 15[4] |

Experimental Protocol: Synthesis of a 4-Alkynyl-2-fluoro-3-methylaniline

This protocol is a general guideline and may require optimization for this compound.[3]

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.5 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF or an ionic liquid)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.005 mmol) and CuI (0.01 mmol).

-

Add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).

-

Add the solvent (e.g., 5 mL of THF) followed by triethylamine (2.0 mmol).

-

Stir the reaction mixture at the desired temperature (e.g., 55 °C) for 3-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-